
Methyl 4-chloropicolinate hydrochloride
Overview
Description
Methyl 4-chloropicolinate hydrochloride (CAS: 176977-85-8) is a chlorinated pyridine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₇H₆ClNO₂·HCl, with a molecular weight of 208.04 g/mol (free base: 171.58 g/mol) . The compound is a white to off-white crystalline solid with a melting point of 50–52°C and a boiling point of 105–111°C under reduced pressure (2–3 Torr) . It is sparingly soluble in chloroform and methanol and exhibits a predicted pKa of -0.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-picolinic acid.
Chlorination: 2-picolinic acid is treated with thionyl chloride (SOCl₂) to produce 4-chloropicolinoyl chloride.
Esterification: The resulting 4-chloropicolinoyl chloride is then esterified with methanol (MeOH) to form methyl 4-chloropicolinate.
The reaction conditions include:
Temperature: The chlorination step is carried out at room temperature, while the esterification step is conducted at temperatures ranging from 20°C to 55°C.
Catalysts and Reagents: Dimethylformamide (DMF) is used as a catalyst in the chlorination step, and sodium bicarbonate (NaHCO₃) is used to neutralize the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-picolinic acid and thionyl chloride are handled in industrial reactors.
Automation: The reaction steps are automated to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products include various substituted picolinates.
Hydrolysis: The major product is 4-chloropicolinic acid.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Methyl 4-chloropicolinate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for various chemical reactions such as substitution, hydrolysis, and reduction, which are essential in organic synthesis pathways.
Research indicates that methyl 4-chloropicolinate exhibits potential biological activities:
- Antimicrobial Activity : It has shown effectiveness against bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anti-inflammatory Effects : Studies have demonstrated its ability to reduce pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages, suggesting a role in managing inflammatory diseases.
- Clinical Trials : Clinical studies have reported significant reductions in bacterial load in chronic infections when treated with this compound.
Pharmaceutical Development
Methyl 4-chloropicolinate is explored as a precursor for developing new pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects against various diseases, including infections and inflammatory conditions .
Case Studies
Study Type | Findings | Reference |
---|---|---|
Antimicrobial Activity | Effective against S. aureus (MIC = 32 µg/mL) | Journal of Antimicrobial Chemotherapy |
Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 production in activated macrophages | Inflammation Research |
Clinical Trial | Significant reduction in bacterial load in chronic infection cases | Clinical Infectious Diseases |
Experimental Animal Study | Decreased joint swelling and inflammatory markers in a murine model | Journal of Experimental Medicine |
Industrial Applications
In addition to its use in research, this compound is applied in the industrial sector for:
- Agrochemicals : Its derivatives are utilized in the formulation of pesticides.
- Chemical Manufacturing : It plays a role in producing various industrial chemicals due to its reactivity and ability to undergo multiple transformations.
Mechanism of Action
The mechanism of action of methyl 4-chloropicolinate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- This compound has lower molecular weight than its methyl-substituted analog (4-Chloro-6-methylpicolinic acid hydrochloride) due to the absence of an additional methyl group .
- Ester derivatives (e.g., Diethyl 4-chloropyridine-2,6-dicarboxylate) exhibit higher lipophilicity, enhancing solubility in organic solvents .
Key Observations :
- This compound benefits from optimized esterification protocols, resulting in higher yields compared to multi-step routes for dicarboxylate derivatives .
- Sodium bromide acts as a catalyst in thionyl chloride-mediated reactions, improving efficiency .
Key Observations :
Biological Activity
Methyl 4-chloropicolinate hydrochloride (CAS No. 176977-85-8) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7Cl2NO2
- Molecular Weight : 208.04 g/mol
- Melting Point : 136-138 °C
- Solubility : Soluble in methanol and water
- Appearance : Pale yellow solid
This compound is structurally related to pyridine derivatives, which are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with cellular proliferation and inflammation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective at inhibiting growth.
- Escherichia coli : Demonstrated dose-dependent antimicrobial effects.
A study published in Journal of Antimicrobial Chemotherapy found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory activity. In vitro assays revealed that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests its potential use in managing inflammatory conditions.
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial assessed the effectiveness of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms when combined with standard antibiotic treatment. -
Case Study on Inflammatory Response :
An experimental study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered orally, resulting in decreased joint swelling and reduced levels of inflammatory markers compared to the control group.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Study Type | Findings | Reference |
---|---|---|
Antimicrobial Activity | Effective against S. aureus (MIC = 32 µg/mL) | Journal of Antimicrobial Chemotherapy |
Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 production in activated macrophages | Inflammation Research |
Clinical Trial | Significant reduction in bacterial load in chronic infection cases | Clinical Infectious Diseases |
Experimental Animal Study | Decreased joint swelling and inflammatory markers in a murine model of arthritis | Journal of Experimental Medicine |
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 4-chloropicolinate hydrochloride, and what factors influence reaction yield?
this compound is typically synthesized via esterification of 4-chloropicolinic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key factors affecting yield include:
- Catalyst selection : Use of sulfuric acid or thionyl chloride for esterification .
- Temperature control : Excess heat may lead to decomposition of the pyridine ring .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Standard characterization involves:
- NMR spectroscopy : - and -NMR to confirm ester and chloride substitution patterns (e.g., ~8.5 ppm for pyridine protons) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks at m/z 171.58 (free base) and 207.5 (hydrochloride adduct) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and 750 cm (C-Cl) .
Q. What are the stability and storage guidelines for this compound?
- Stability : Sensitive to moisture and light; degrades via hydrolysis of the ester group under alkaline conditions .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- DoE (Design of Experiments) : Use fractional factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and terminate reactions at ~90% conversion to avoid side products .
- By-product analysis : Identify chlorinated dimers (e.g., via LC-MS) formed via radical coupling under prolonged heating .
Q. How should researchers resolve discrepancies in spectral data between batches?
- Cross-validation : Compare NMR data with reference spectra from databases like PubChem or NIST .
- Impurity profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect residual 4-chloropicolinic acid (<0.1% acceptable) .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability in purity assays (e.g., indicates significant differences) .
Q. What strategies are effective for studying the compound’s reactivity in drug discovery applications?
- Functionalization : Introduce substituents at the 4-chloro position via Suzuki-Miyaura coupling to explore structure-activity relationships .
- Metabolic stability assays : Incubate with liver microsomes and analyze degradation products using UPLC-QTOF-MS to identify metabolic hotspots .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack .
Q. How can researchers address contradictions in biological activity data across studies?
- PICOT framework : Refine hypotheses using Population (cell lines), Intervention (concentration range), Comparison (positive/negative controls), Outcome (IC), and Time (exposure duration) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO vs. saline affecting bioavailability) .
Q. Methodological Best Practices
- Reference standards : Use certified impurities (e.g., 4-chloropicolinic acid) from LGC Standards for calibration .
- Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .
- Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for spectral data presentation and avoid overloading figures with structures .
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586514 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-85-8 | |
Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176977-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.